(S)-Rasagiline Mesylate is the (S)-enantiomer of Rasagiline Mesylate, a compound classified as a propargylamine. While its (R)-enantiomer is a known monoamine oxidase-B (MAO-B) inhibitor, (S)-Rasagiline Mesylate itself does not exhibit this inhibitory activity [, , ]. This distinction makes it a valuable tool in scientific research, particularly in the fields of stereochemistry and pharmacology, where it serves as a crucial point of comparison for understanding the structure-activity relationship of Rasagiline Mesylate and its derivatives.
(S)-Rasagiline Mesylate is derived from Rasagiline, which was first synthesized in the 1980s. The mesylate salt form enhances its solubility and bioavailability. Its chemical classification includes:
The synthesis of (S)-Rasagiline Mesylate involves several steps, primarily focusing on the alkylation of (R)-1-aminoindan with propargyl chloride in the presence of a base. Various methods have been reported for its synthesis:
(S)-Rasagiline Mesylate has a molecular formula of and a molecular weight of 267.34 g/mol. The structure can be represented with the following characteristics:
CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12, indicating its complex structure with stereochemical configurations.(S)-Rasagiline Mesylate participates in various chemical reactions, primarily involving its interactions as a monoamine oxidase inhibitor:
The primary mechanism of action for (S)-Rasagiline Mesylate involves:
The physical and chemical properties of (S)-Rasagiline Mesylate include:
(S)-Rasagiline Mesylate is primarily used in:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5